七叶皂苷 Ia
描述
七叶皂苷是从七叶树(Aesculus hippocastanum)种子中分离出的三萜皂苷混合物。 它以其抗炎、抗水肿和静脉收缩特性而闻名 。 七叶皂苷已被广泛研究其治疗潜力,特别是在治疗慢性静脉功能不全和其他血管疾病方面 。
科学研究应用
作用机制
七叶皂苷通过多种分子机制发挥作用:
胆固醇合成: 七叶皂苷诱导内皮细胞中胆固醇的合成,随后导致肌动蛋白细胞骨架完整性的明显下降.
细胞骨架变化: 细胞骨架的变化导致细胞迁移减少和内皮单层通透性降低.
NFκB信号转导: 七叶皂苷抑制NFκB信号转导,导致TNF-α诱导的效应蛋白的下调表达.
生化分析
Biochemical Properties
Escin Ia plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme HIV-1 protease, where Escin Ia acts as an inhibitor with an IC50 value of 35 μM . Additionally, Escin Ia has been shown to downregulate the expression of lysyl oxidase-like protein, thereby inhibiting the epithelial-mesenchymal transition process . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
Escin Ia exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Escin Ia has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Escin Ia involves several key interactions at the molecular level. Escin Ia binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Escin Ia inhibits HIV-1 protease by binding to its active site, thereby preventing the cleavage of viral polyproteins . Additionally, Escin Ia downregulates the expression of lysyl oxidase-like protein, which plays a role in the epithelial-mesenchymal transition process . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Escin Ia have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Escin Ia maintains its stability under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to Escin Ia may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that Escin Ia can exert lasting effects on cellular processes, including anti-inflammatory and anti-cancer activities .
Dosage Effects in Animal Models
The effects of Escin Ia vary with different dosages in animal models. Studies have shown that low to moderate doses of Escin Ia can exert therapeutic effects without significant toxicity . High doses of Escin Ia may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Escin Ia is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Escin Ia, leading to the formation of metabolites that may retain or alter its pharmacological properties . These metabolic pathways highlight the complexity of Escin Ia’s interactions within the body.
Transport and Distribution
Escin Ia is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s bioavailability and distribution are influenced by its interactions with plasma proteins, such as albumin . Additionally, Escin Ia can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of Escin Ia is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Escin Ia plays a critical role in its activity and function. Escin Ia is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Escin Ia can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . These subcellular interactions are vital for understanding the compound’s mechanism of action and therapeutic applications.
准备方法
合成路线和反应条件: 七叶皂苷主要通过一系列提取和纯化过程从七叶树种子中提取。种子首先被研磨成细粉,然后用乙醇或甲醇进行溶剂提取。 提取物被浓缩并使用柱色谱等技术进行纯化以分离七叶皂苷 。
工业生产方法: 在工业环境中,提取过程被放大以处理大量七叶树种子。种子在大型提取容器中进行处理,所得提取物使用工业规模的色谱系统进行纯化。 最终产品是高度纯化的七叶皂苷形式,适用于医药和化妆品应用 。
化学反应分析
反应类型: 七叶皂苷会发生各种化学反应,包括氧化、还原和取代。 这些反应通常用于修饰化合物以用于特定应用或研究其化学性质 。
常用试剂和条件:
氧化: 七叶皂苷可以在受控条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,七叶皂苷的氧化会导致各种氧化衍生物的形成,而还原可以产生具有不同官能团的化合物的还原形式 。
相似化合物的比较
七叶皂苷通常与其他三萜皂苷进行比较,例如:
α-七叶皂苷: 七叶皂苷的另一种异构体,α-七叶皂苷,具有类似的抗炎和静脉收缩特性,但在溶解度和药代动力学方面有所不同.
七叶皂苷在其强大的抗水肿作用以及调节胆固醇合成和细胞骨架完整性的能力方面是独一无二的,使其成为医学和工业应用中的一种有价值的化合物 。
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。